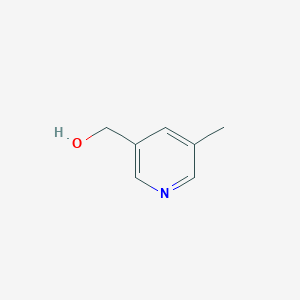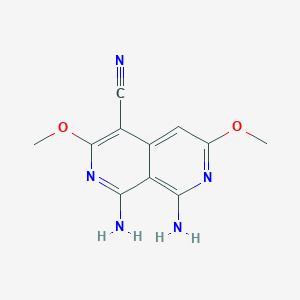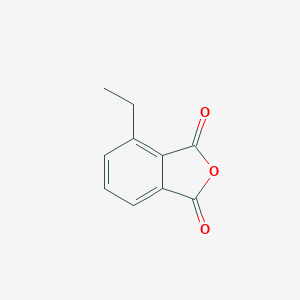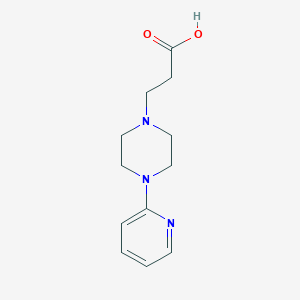
1-Piperazinepropionic acid, 4-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"1-Piperazinepropionic acid, 4-(2-pyridinyl)-" is a chemical compound of interest due to its structure, which combines elements of piperazine and pyridine moieties. Compounds with these structures are known for their diverse chemical reactions and potential pharmacological activities. The scientific interest in such compounds often revolves around their synthesis, molecular structure analysis, chemical reactivity, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves the incorporation of piperazine and pyridinyl groups into various chemical scaffolds. For example, Carceller et al. (1993) described the synthesis of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines, demonstrating the modification of piperazine structures to enhance pharmacological properties (Carceller et al., 1993). This type of synthesis showcases the adaptability of piperazine derivatives in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR, and DFT studies. Ban et al. (2023) performed a detailed molecular structure analysis of a similar nitrogenous compound, revealing insights into its electrostatic potential and physicochemical properties through DFT calculations (Ban et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives often explore their versatility in forming various bonds and structures. Matsumoto and Minami (1975) investigated the antibacterial activity of piperazinyl pyrido pyrimidines, showcasing the compound's chemical reactivity and potential for pharmaceutical applications (Matsumoto & Minami, 1975).
Applications De Recherche Scientifique
Synthetic Chemistry and Drug Development
Piperazine-based derivatives, including 1-(2-pyridyl)piperazine, have been utilized for peptide carboxyl group derivatization, significantly enhancing signal detection in mass spectrometry, thus facilitating comprehensive proteome analysis and sensitive determination of peptides. This application underscores the compound's utility in improving analytical methods in biochemistry and molecular biology (Qiao et al., 2011).
Furthermore, piperazine-2,6-dione and its derivatives, synthesized through condensation reactions, exhibited promising anticancer activity, highlighting the potential of piperazine compounds in therapeutic applications (Kumar et al., 2013).
Material Science and Coordination Chemistry
The study of piperazinium bis(6-carboxypyridine-2-carboxylate) trihydrate demonstrates the role of piperazine derivatives in forming coordination polymers with unique three-dimensional frameworks. This application is crucial for the development of novel materials with potential uses in catalysis, separation, and sensor technologies (Sheshmani et al., 2006).
Antimicrobial and Anticancer Research
Derivatives of 1-Piperazinepropionic acid, 4-(2-pyridinyl)-, have shown to possess significant antimicrobial and anticancer properties, indicating their potential as scaffolds for designing new therapeutic agents. For instance, novel pyridine derivatives synthesized from 2-chloropyridine-3-carboxylic acid exhibited considerable antibacterial activity, suggesting the compound's relevance in drug discovery and development efforts aimed at combating infectious diseases (Patel & Agravat, 2009).
Propriétés
IUPAC Name |
3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-12(17)4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11/h1-3,5H,4,6-10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYZTEXKRYMSQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146434 |
Source


|
| Record name | 1-Piperazinepropionic acid, 4-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazinepropionic acid, 4-(2-pyridinyl)- | |
CAS RN |
104373-85-5 |
Source


|
| Record name | 1-Piperazinepropionic acid, 4-(2-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104373855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperazinepropionic acid, 4-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

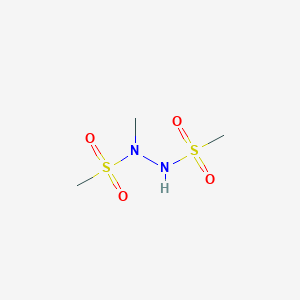
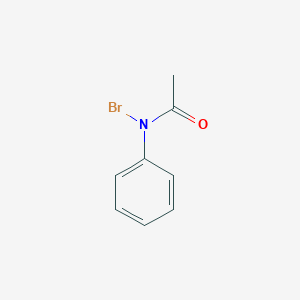
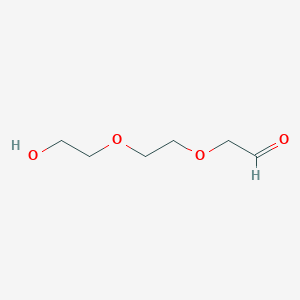
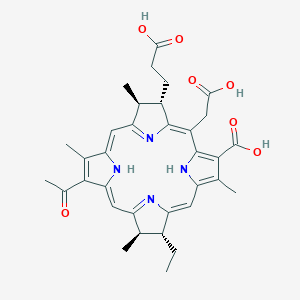
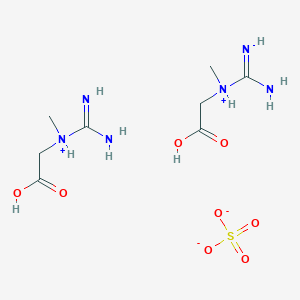

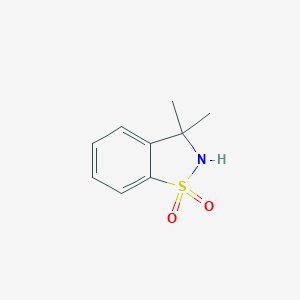

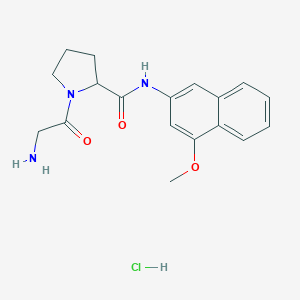
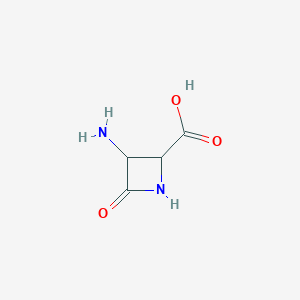
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
